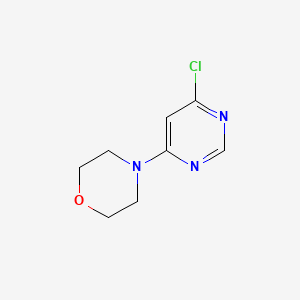

4-(6-Chloropyrimidin-4-yl)morpholine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Drug Discovery

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. nih.govnih.gov Pyrimidines are a class of heterocyclic aromatic compounds that are integral to the structure of nucleic acids—as thymine, cytosine, and uracil—making them highly compatible with biological systems. nih.gov This inherent biocompatibility allows pyrimidine-based drugs to readily interact with various enzymes and cellular components. nih.gov

The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the pharmacological properties of the molecule. mdpi.com This adaptability has led to the development of a multitude of FDA-approved drugs for a diverse range of therapeutic applications. nih.gov The biological activities associated with pyrimidine derivatives are extensive and well-documented. mdpi.commdpi.com

Table 1: Documented Biological Activities of Pyrimidine Derivatives

| Biological Activity |

|---|

| Anticancer nih.govmdpi.com |

| Antiviral nih.gov |

| Anti-inflammatory nih.govmdpi.com |

| Antibacterial nih.govmdpi.com |

| Antifungal mdpi.com |

| Antihypertensive nih.gov |

| Antioxidant mdpi.com |

The ongoing exploration of pyrimidine scaffolds continues to yield novel drug candidates, addressing critical health challenges, including emerging drug resistance. nih.gov

Role of Morpholine (B109124) Moieties in Bioactive Compounds

The morpholine ring is another crucial building block frequently employed in drug design to enhance the properties of bioactive molecules. nih.govsci-hub.se As a saturated heterocycle containing both an ether and a secondary amine functional group, morpholine imparts several advantageous physicochemical and metabolic properties to a compound. nih.govnih.gov

Incorporating a morpholine moiety can significantly improve a drug's pharmacokinetic profile. nih.govsci-hub.se For instance, it can increase aqueous solubility, which is beneficial for oral absorption, and can enhance metabolic stability, prolonging the drug's half-life in the body. sci-hub.se The morpholine ring is not merely a passive component; it often serves as an integral part of a molecule's pharmacophore, the specific region responsible for its biological activity. nih.govsci-hub.se It can form crucial hydrogen bonds and other molecular interactions with biological targets like enzymes and receptors, thereby increasing potency and selectivity. nih.govresearchgate.net

Table 2: Key Contributions of the Morpholine Moiety in Drug Molecules

| Contribution | Description |

|---|---|

| Improved Pharmacokinetics | Enhances properties like solubility and metabolic stability. nih.govsci-hub.se |

| Increased Potency | Acts as a pharmacophore, interacting directly with biological targets. nih.govresearchgate.net |

| Versatile Synthetic Handle | Easily incorporated into molecules through various synthetic methods. nih.govsci-hub.se |

| Privileged Structure | Frequently found in approved drugs and experimental therapeutic agents. nih.gov |

The demonstrated ability of the morpholine ring to confer desirable drug-like properties has solidified its status as a privileged structure in medicinal chemistry. nih.gov

Overview of 4-(6-Chloropyrimidin-4-yl)morpholine's Academic Research Context

The compound this compound serves primarily as a key intermediate and building block in the synthesis of more complex molecules with potential therapeutic value. nih.gov Its structure combines the reactive pyrimidine core with the favorable morpholine substituent. The chlorine atom on the pyrimidine ring is a reactive site, allowing for further chemical modifications, such as nucleophilic substitution reactions.

A common synthetic route to this compound involves the reaction of 4,6-dichloropyrimidine (B16783) with morpholine in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.gov This reaction selectively replaces one of the chlorine atoms with the morpholine group.

The resulting compound is a versatile precursor. For example, the remaining chlorine atom can be displaced by other nucleophiles, such as a piperazine (B1678402) ring, to create more elaborate structures. nih.gov Research has demonstrated its use in the synthesis of novel derivatives evaluated for specific biological activities, such as anti-inflammatory agents that target enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22177-92-0 guidechem.com |

| Molecular Formula | C₈H₁₀ClN₃O guidechem.com |

| Molecular Weight | 199.64 g/mol guidechem.com |

| Synonyms | 4-Chloro-6-morpholinopyrimidine, 4-(6-chloro-4-pyrimidinyl)morpholine guidechem.com |

In essence, the academic and research significance of this compound lies not in its own inherent biological activity, but in its utility as a foundational component for constructing novel and potentially potent therapeutic candidates.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(6-chloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOBQJWOZVMWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355297 | |

| Record name | 4-(6-chloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22177-92-0 | |

| Record name | 4-(6-chloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-chloropyrimidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Mechanistic Insights for 4 6 Chloropyrimidin 4 Yl Morpholine and Its Congeners

Established Synthetic Pathways to 4-(6-Chloropyrimidin-4-yl)morpholine

The creation of this compound is most commonly achieved through a direct and efficient method involving the reaction of a dihalogenated pyrimidine (B1678525) with morpholine (B109124).

The principal synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This pathway utilizes 4,6-dichloropyrimidine (B16783) as the starting material and morpholine as the nucleophile. nih.govresearchgate.net The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the carbon atoms bearing halogen substituents.

In this reaction, one of the chlorine atoms on the 4,6-dichloropyrimidine ring is displaced by the secondary amine of the morpholine ring. The reaction is generally regioselective, with the substitution preferentially occurring at the C4 position. stackexchange.com The higher reactivity of the C4 position compared to the C2 position in nucleophilic substitution on pyrimidine rings is a well-documented phenomenon. stackexchange.comwuxiapptec.com This selectivity is attributed to the greater electron deficiency and stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. stackexchange.com

The efficiency and outcome of the synthesis of this compound are highly dependent on the chosen reaction conditions and reagents. Key factors include the base, solvent, and temperature. A base is typically required to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction. Potassium carbonate (K₂CO₃) is a commonly employed base for this purpose. nih.govresearchgate.netnih.gov

The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF) and dioxane are frequently used as they can effectively solvate the reactants and facilitate the reaction. nih.govresearchgate.net The reaction can often proceed at room temperature, although gentle heating or reflux may be applied to increase the reaction rate. nih.govresearchgate.net For instance, one established procedure involves stirring 4,6-dichloropyrimidine with morpholine in DMF at room temperature in the presence of K₂CO₃ for 4–6 hours. nih.govresearchgate.net Another approach involves the monoamination of 4,6-dichloropyrimidine under catalyst-free conditions at elevated temperatures (140 °C) in DMF with K₂CO₃. nih.gov Careful control of stoichiometry is crucial to favor monosubstitution and minimize the formation of the disubstituted product, 4,6-dimorpholinopyrimidine.

| Starting Material | Nucleophile | Base | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Morpholine | K₂CO₃ | DMF | Room Temperature | 4–6 h | nih.govresearchgate.net |

| 4,6-Dichloropyrimidine | Morpholine | K₂CO₃ | Dioxane | Reflux (80–110 °C) | 18–20 h | nih.gov |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃ | DMF | 140 °C | Not Specified | nih.gov |

Synthesis of this compound Derivatives

The structural framework of this compound offers multiple points for modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be made at the pyrimidine core, on the morpholine ring, or by further reaction at the remaining chloro-substituent.

Altering the pyrimidine core itself is a key strategy for creating analogues. This can be achieved by starting with more complex or substituted pyrimidine precursors. For example, fused pyrimidine systems are of significant interest. The synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives involves building a thiopyran ring fused to the pyrimidine core before or after the introduction of the morpholine moiety. mdpi.com Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives, where a thiophene (B33073) ring is fused to the pyrimidine, can be synthesized and subsequently reacted with morpholine. researchgate.net

Other modifications include introducing additional substituents onto the pyrimidine ring. For instance, pyrimidine-morpholine hybrids have been synthesized where the pyrimidine ring is also substituted with a methyl group at the N1 position and a benzyl (B1604629) group at the N3 position. frontiersin.org Such modifications can significantly alter the electronic properties and steric profile of the molecule.

The morpholine ring is another site for derivatization to fine-tune the pharmacological properties of the molecule. Introducing substituents on the morpholine ring can impact factors such as lipophilicity and binding interactions. researchgate.net For example, the synthesis of analogues with a methyl group at the 3-position or an ethylene (B1197577) bridge between the 3 and 5 positions of the morpholine ring has been explored to develop selective kinase inhibitors. researchgate.net Chiral alkoxymethyl morpholine analogues have also been synthesized to explore stereospecific interactions with biological targets. researchgate.net These substituted morpholines can be prepared separately and then reacted with the halogenated pyrimidine core to yield the final desired compounds.

The chloro-substituent at the C6 position of this compound is a versatile chemical handle for further functionalization. nih.govresearchgate.net It can readily undergo a second SNAr reaction with various nucleophiles, allowing for the introduction of a wide range of functional groups. This sequential substitution is a cornerstone of combinatorial chemistry approaches using this scaffold.

A common derivatization involves reacting this compound with another amine. For instance, it can be reacted with piperazine (B1678402) in the presence of a base like K₂CO₃ under reflux conditions to yield 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine. nih.govresearchgate.net This product can then be further modified at the secondary amine of the piperazine ring. nih.gov This strategy has been employed to synthesize series of compounds, such as thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold, by reacting a hydrazinyl-pyrimidine intermediate with chalcones. mdpi.com This highlights the utility of the chloro group as a leaving group for constructing larger, more complex molecules.

Mechanistic Investigations of Key Synthetic Transformations

The primary method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and morpholine. researchgate.netnih.gov This transformation is a cornerstone in the functionalization of pyrimidine rings, which are prevalent in medicinal chemistry. wuxiapptec.com Mechanistic studies have focused on understanding the regioselectivity and the nature of the reaction pathway.

The SNAr reaction on dichloropyrimidines is highly sensitive to electronic and steric factors, which dictate the position of nucleophilic attack. wuxiapptec.com For a substrate like 4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent, simplifying the initial substitution. However, in unsymmetrically substituted pyrimidines, such as 2,4-dichloropyrimidines, the substitution is typically selective for the C-4 position. wuxiapptec.com This selectivity is often rationalized by analyzing the molecule's electronic properties, such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites susceptible to nucleophilic attack. wuxiapptec.commdpi.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. mdpi.comnih.gov In the first step, the nucleophile (morpholine) attacks the electron-deficient carbon atom of the pyrimidine ring, forming a tetrahedral intermediate known as the Meisenheimer σ-adduct. This intermediate is stabilized by the electron-withdrawing properties of the ring nitrogen atoms and the remaining chlorine atom. In the second, typically rapid step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyrimidine ring.

However, recent research employing kinetic isotope effect (KIE) studies and computational analysis has provided evidence that some SNAr reactions may not proceed through a stable Meisenheimer intermediate but rather through a concerted mechanism. nih.gov In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. For substitutions on pyrimidine, computational models suggest that concerted mechanisms are likely common, especially with good leaving groups like chloride. nih.gov The specific mechanism can be influenced by the nucleophile, leaving group, solvent, and other substituents on the aromatic ring. rsc.org

Table 1: Theoretical Parameters Influencing SNAr Regioselectivity in Dichloro-heterocycles Data is illustrative and based on findings for related 2,4-dichloro-quinazoline and 2,4-dichloropyrimidine (B19661) systems to demonstrate the principles of analysis.

| Precursor Molecule | Position | Calculated Atomic Charge | LUMO Coefficient | Predicted Reactivity |

| 2,4-Dichloroquinazoline | C2 | +0.25 | 0.15 | Lower |

| C4 | +0.35 | 0.28 | Higher | |

| 2,4-Dichloropyrimidine | C2 | Variable | Variable | Lower (generally) |

| C4 | Variable | Variable | Higher (generally) |

This interactive table is based on computational studies on related heterocyclic systems which show that atomic charges and LUMO coefficients can be calculated to predict the most likely site of nucleophilic attack. wuxiapptec.commdpi.com

Green Chemistry Approaches in Synthesis

The growing importance of sustainable practices in chemical manufacturing has spurred the development of "green" synthetic routes for pyrimidine derivatives. bohrium.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. researchgate.net

A key green strategy is the use of one-pot, multicomponent reactions (MCRs). organic-chemistry.orgacs.org These reactions allow for the synthesis of complex molecules like substituted pyrimidines from simple, often biomass-derived precursors such as alcohols and amidines in a single step. bohrium.comacs.org Iridium-catalyzed MCRs, for example, can assemble highly substituted pyrimidines through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts. organic-chemistry.orgacs.org This method offers high atom economy and reduces the need for purification of intermediates.

The choice of solvent is another critical aspect of green synthesis. While syntheses of this compound have been reported using solvents like dimethylformamide (DMF), greener alternatives such as dioxane are also employed. researchgate.netnih.gov Research into pyrimidine synthesis highlights the use of even more environmentally friendly solvents like water or magnetized deionized water, often under catalyst-free conditions, which simplifies the process and reduces costs and environmental impact. researchgate.net

Energy efficiency is addressed through methods like microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance product purities compared to conventional heating methods. researchgate.net For instance, the synthesis of fused pyrimidine systems has been achieved with high yields in minutes under microwave conditions, demonstrating a more sustainable alternative to prolonged heating in high-boiling solvents like DMF. researchgate.net

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Method | Catalyst | Solvent | Conditions | Reaction Time | Key Advantages |

| Conventional SNAr researchgate.netnih.gov | Base (K₂CO₃) | DMF or Dioxane | Room Temp or Reflux | 4-20 h | Well-established, reliable |

| Microwave-Assisted researchgate.net | Catalyst-free | Ethanol | Microwave (150 °C) | ~10 min | Rapid, high yield, energy efficient |

| Multicomponent Reaction organic-chemistry.orgacs.org | Iridium-pincer complex | tert-Amyl alcohol | Reflux | Not specified | High atom economy, uses simple precursors |

| Green Solvent Method researchgate.net | Catalyst-free | Magnetized Water | Not specified | Short | Eco-friendly, low cost, simple workup |

This interactive table compares various synthetic strategies, highlighting the advantages of green chemistry approaches such as reduced reaction times and the use of environmentally benign solvents and catalysts.

Advanced Analytical Characterization Methodologies in the Research of 4 6 Chloropyrimidin 4 Yl Morpholine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. It provides precise information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For 4-(6-chloropyrimidin-4-yl)morpholine, NMR analysis confirms the presence and connectivity of both the chloropyrimidine and morpholine (B109124) moieties. nih.govresearchgate.net

In a typical ¹H NMR spectrum, the protons of the morpholine ring are expected to appear as distinct multiplets. Due to the chair conformation of the morpholine ring, the axial and equatorial protons are chemically non-equivalent. nih.govresearchgate.net The protons on the carbons adjacent to the nitrogen atom (N-CH₂) typically resonate further downfield compared to those adjacent to the oxygen atom (O-CH₂). The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region of the spectrum as singlets or doublets, depending on the specific substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic of aromatic heterocyclic systems, while the signals for the morpholine ring carbons confirm its saturated aliphatic nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for N-substituted morpholines and chloropyrimidines.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₈H₁₀ClN₃O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. fluorochem.co.uk

The mass spectrum is expected to show a molecular ion peak [M]⁺• corresponding to the molecular weight of 199.64 g/mol . fluorochem.co.uk A key diagnostic feature will be the presence of an [M+2]⁺• peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) or electrospray ionization (ESI) can induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Plausible fragmentation pathways for this compound include α-cleavage of the morpholine ring and cleavage of the bond between the morpholine and pyrimidine rings.

Table 2: Predicted Mass Spectrometry Data for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its structural features. vscht.cz

Key absorptions would include C-H stretching vibrations for both the aromatic pyrimidine ring (typically above 3000 cm⁻¹) and the aliphatic morpholine ring (typically below 3000 cm⁻¹). The spectrum will also show characteristic peaks for C=C and C=N stretching within the pyrimidine ring, as well as C-O-C and C-N stretching vibrations from the morpholine ring. The presence of the C-Cl bond can also be identified by its characteristic absorption in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a laboratory technique for the separation of a mixture. It is widely used in synthetic chemistry to purify compounds and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound. A typical application for this compound would involve a reverse-phase (RP-HPLC) method. In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18 silica).

A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is pumped through the column. sielc.com The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the pyrimidine ring contains a strong chromophore. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Method Parameters for Purity Analysis

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent), such as a mixture of ethyl acetate and hexane. The eluent moves up the plate by capillary action, and the components of the mixture separate based on their polarity. The product, being more polar than the likely starting material (e.g., 4,6-dichloropyrimidine), will typically have a lower retention factor (Rƒ) value. The spots are visualized under UV light, allowing for a qualitative assessment of the reaction's completion.

Table 5: Typical TLC Parameters for Reaction Monitoring

Biological Activities and Pharmacological Potentials of 4 6 Chloropyrimidin 4 Yl Morpholine Derivatives

Anti-inflammatory Activity

Derivatives of 4-(6-chloropyrimidin-4-yl)morpholine have been investigated for their potential to mitigate inflammatory responses. Research has focused on their ability to inhibit key inflammatory mediators and their effectiveness in cellular models of inflammation.

Inhibition of Inflammatory Mediators (e.g., NO, iNOS, COX-2)

A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been synthesized and evaluated for their anti-inflammatory properties. Among these, specific compounds demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Furthermore, these derivatives were found to substantially reduce the expression of both iNOS and cyclooxygenase-2 (COX-2) at the mRNA and protein levels in LPS-induced RAW 264.7 cells. rsc.org COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. rsc.orgnih.gov The dual inhibition of both iNOS and COX-2 pathways highlights the potential of these compounds as potent anti-inflammatory agents.

Certain chrysin (B1683763) derivatives have also been shown to suppress the promoter activities of COX-2 and iNOS. nih.gov Specifically, 5,7-diacetylflavone, a chrysin derivative, was a strong and selective inhibitor of the COX-2 enzyme. nih.gov

Table 1: Inhibition of Inflammatory Mediators by this compound Derivatives

| Compound/Derivative | Target Mediator | Effect | Reference |

|---|---|---|---|

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | NO, iNOS, COX-2 | Inhibition of production and expression | rsc.org |

| 5,7-diacetylflavone (Chrysin derivative) | COX-2 | Strong and selective inhibition | nih.gov |

Cellular Models and Assays for Anti-inflammatory Efficacy (e.g., LPS-stimulated RAW 264.7 macrophage cells)

The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation. nih.govnih.govmdpi.comresearchgate.netmdpi.com Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, including the production of NO, iNOS, and COX-2. rsc.orgnih.govnih.govresearchgate.net

In studies involving this compound derivatives, LPS-stimulated RAW 264.7 cells have been instrumental in elucidating their anti-inflammatory mechanisms. rsc.org The ability of these compounds to reduce the levels of inflammatory markers in this cellular model provides strong evidence for their anti-inflammatory potential. rsc.org The cytotoxic effects of these compounds are also typically evaluated in this cell line to ensure that the observed anti-inflammatory effects are not due to cell death. mdpi.com

Anticancer and Antitumor Properties

The this compound scaffold has also been a building block for the synthesis of potent anticancer agents. These derivatives have shown promise in inhibiting cancer cell growth and modulating key signaling pathways involved in tumorigenesis.

Inhibition of Cellular Proliferation in Cancer Cell Lines (e.g., MCF-7 breast cancer cell line)

Numerous studies have demonstrated the cytotoxic activity of morpholine-containing compounds against a panel of human cancer cell lines. Specifically, derivatives have been tested against the MCF-7 breast cancer cell line, among others. researchgate.netnih.govmdpi.comnih.govrsc.org

For instance, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against MCF-7 cells. nih.govrsc.org Two compounds from this series, AK-3 and AK-10, showed IC50 values of 6.44 ± 0.29 μM and 3.15 ± 0.23 μM, respectively. nih.gov Another study on pyridine-pyrimidine hybrid phosphonate (B1237965) derivatives identified a compound, 4o, that exhibited potent anticancer activity against MCF-7 cells with an IC50 value of 1.59 μM. researchgate.net Morpholine-substituted tetrahydroquinoline derivatives also demonstrated efficacy against MCF-7 cells, with compound 10h being the most effective with an IC50 of 0.087 ± 0.007 µM. mdpi.com

Table 2: Cytotoxic Activity of Morpholine (B109124) Derivatives against MCF-7 Cancer Cell Line

| Compound Series | Most Active Compound(s) | IC50 Value (µM) | Reference |

|---|---|---|---|

| Morpholine substituted quinazolines | AK-3 | 6.44 ± 0.29 | nih.gov |

| AK-10 | 3.15 ± 0.23 | nih.gov | |

| Pyridine-pyrimidine hybrid phosphonates | 4o | 1.59 | researchgate.net |

| Morpholine-substituted tetrahydroquinolines | 10h | 0.087 ± 0.007 | mdpi.com |

Modulatory Effects on Key Signaling Pathways (e.g., HSF1, CDK9)

Beyond direct cytotoxicity, derivatives of 4,6-disubstituted pyrimidines have been identified as potent inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. rsc.orgnih.govnih.gov HSF1 is a transcription factor that plays a crucial role in cancer cell survival and proliferation. rsc.orgnih.govnih.gov

An unbiased phenotypic screen led to the discovery of a 4,6-pyrimidine scaffold that inhibits the HSF1 pathway. rsc.orgnih.gov Optimization of this initial hit resulted in a significantly more potent inhibitor. rsc.orgnih.gov Further investigation revealed that this class of compounds also potently inhibits Cyclin-Dependent Kinase 9 (CDK9), an enzyme involved in transcriptional regulation. rsc.orgnih.govnih.gov The dual inhibition of HSF1 and CDK9 presents a novel and promising strategy for cancer therapy. rsc.orgnih.gov

Antimicrobial and Antiviral Investigations

The versatility of the this compound structure extends to its potential use in combating microbial and viral infections.

Derivatives incorporating the morpholine moiety have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netasianpubs.org For example, newly synthesized morpholine derivatives containing an azole nucleus were found to be active against Mycobacterium smegmatis and showed activity against Candida albicans and Saccharomyces cerevisiae at high concentrations. nih.gov Another study reported that synthesized morpholine derivatives possessed pronounced antimicrobial activity against pathogenic bacteria such as Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org Additionally, 4-aminopyrimido[4,5-b]quinoline derivatives have been tested for their antimicrobial effects, with those containing a thio-function showing the most activity. nih.gov

In the realm of antiviral research, various pyrimidine (B1678525) and quinazoline derivatives have been investigated for their efficacy against a spectrum of viruses. mdpi.commdpi.comresearchgate.net While direct studies on this compound's antiviral properties are emerging, related heterocyclic systems have shown promise. For instance, 4-thioquinazoline derivatives containing a chalcone (B49325) moiety exhibited good antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com Furthermore, computational methods are being employed to predict the antiviral activity of various chemical derivatives. nih.gov The broad antiviral potential of natural products and their derivatives is also an active area of research. nih.gov

Antiviral Research Endeavors

There is a lack of specific research in the reviewed literature concerning the antiviral properties of this compound derivatives. While pyrimidine and its fused heterocyclic systems are of great interest in antiviral drug discovery, direct studies on the antiviral effects of compounds derived from the this compound scaffold have not been identified in the conducted searches. mdpi.comnih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been more extensively investigated for their roles as inhibitors of various enzymes, particularly kinases, which are pivotal in cellular signaling pathways.

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

Research into novel treatments for neurodegenerative disorders such as Alzheimer's disease has identified MARK4 as a promising therapeutic target. In this context, a series of 4,6-disubstituted pyrimidine-based compounds have been synthesized and evaluated as MARK4 inhibitors. nih.gov The synthesis of these inhibitors often utilizes a similar starting framework to this compound, involving the reaction of 4,6-dichloropyrimidine (B16783) with a cyclic amine. nih.gov

In one such study, a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were synthesized. The ATPase inhibition assay against the MARK4 enzyme revealed that these compounds exhibit inhibitory activity in the micromolar range. nih.gov The most potent compounds from this series demonstrated significant affinity for the MARK4 active site in molecular docking studies. nih.gov

| Compound ID | Structure Description | IC50 (µM) against MARK4 |

| 8 | 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 2.05 |

| 9 | 4-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 1.12 |

| 10 | 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 1.87 |

| 11 | 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 1.65 |

| 12 | 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 1.43 |

| 13 | 4-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 1.33 |

| 14 | 4-(4-((2,4,6-Trimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 1.15 |

| Data sourced from in-vitro ATPase inhibition assays. nih.gov |

PI3 Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a significant target for anticancer drug development. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated as PI3K inhibitors.

One study detailed the synthesis of a novel trisubstituted pyrimidine PI3K inhibitor, which demonstrated increased potency compared to the well-characterized inhibitor ZSTK474. nih.gov The synthesis of this class of compounds starts from 4,6-dichloropyrimidines, which are reacted with morpholine to generate the this compound core structure. nih.gov Further substitutions are then made at other positions on the pyrimidine ring to enhance PI3K inhibitory activity. nih.gov The inhibitory activity is often assessed by monitoring the phosphorylation of Akt at S473 and T308, which are downstream events of PI3K activation. nih.gov

Another line of research has explored 4-morpholinopyrrolopyrimidine derivatives as potent PI3K inhibitors. nih.gov These studies have led to the discovery of both PI3Kα selective inhibitors and dual PI3Kα/mTOR kinase inhibitors. nih.gov The morpholine group in these molecules is a key structural feature for their inhibitory activity.

| Compound Class | Key Structural Features | Notable Activity |

| Trisubstituted pyrimidines | Morpholinopyrimidine core with further substitution at C2 and C6. | Increased potency compared to ZSTK474. nih.gov |

| 4-Morpholinopyrrolopyrimidines | A pyrrolo[2,3-d]pyrimidine core with a morpholine at C4. | Led to both selective PI3Kα and dual PI3Kα/mTOR inhibitors. nih.gov |

Cholinesterase Inhibition Studies

Derivatives of this compound have been investigated for their potential as cholinesterase inhibitors, which are compounds that block the breakdown of the neurotransmitter acetylcholine (B1216132). This line of research is significant for the development of treatments for neurodegenerative diseases such as Alzheimer's disease, where reduced levels of acetylcholine contribute to cognitive decline.

In one study, a series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group were designed, synthesized, and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several of these compounds demonstrated inhibitory activity comparable to the reference drug galantamine. nih.gov

Among the synthesized compounds, 11g emerged as the most potent dual inhibitor, displaying significant activity against both AChE and BChE. nih.gov Kinetic analysis of compounds 11a and 11g revealed that they function as mixed-type inhibitors, indicating they can bind to both the active site and an allosteric site on the acetylcholinesterase enzyme. nih.gov

The inhibitory potencies of the most active compounds from this study are detailed in the table below.

Table 1: Cholinesterase Inhibitory Activities of Selected Morpholine-Bearing Quinoline Derivatives

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| 11a | 2.58 ± 0.19 | > 40 |

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |

| 11h | 3.19 ± 0.24 | > 40 |

| 11j | 3.56 ± 0.28 | > 40 |

| 11l | 4.81 ± 0.33 | > 40 |

| 12a | 5.62 ± 0.41 | > 40 |

| Galantamine | 2.15 ± 0.15 | 15.26 ± 1.08 |

Data sourced from scientific literature. nih.gov

Other Reported Biological Activities and Therapeutic Applications

Beyond their effects on cholinesterases, derivatives of the this compound scaffold have been explored for a range of other pharmacological activities, demonstrating the versatility of this chemical structure in medicinal chemistry.

Anti-inflammatory Activity A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory properties. researchgate.netscispace.comnih.gov In this study, compounds V4 and V8 were identified as the most active derivatives. researchgate.netscispace.comnih.gov They were shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells without causing cytotoxicity. researchgate.netscispace.comnih.gov Further investigation revealed that these compounds significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are overexpressed during inflammatory responses. researchgate.netscispace.comnih.gov Molecular docking studies suggested that these compounds have a strong affinity for the active sites of iNOS and COX-2. researchgate.netscispace.comnih.gov

Anticancer Potential The morpholine ring is a pharmacophore found in various ligands being explored for anticancer therapies, as it can improve the pharmacokinetic profile of compounds. nih.gov Research into morpholine-substituted quinazoline derivatives has shown significant cytotoxic activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). nih.gov Specifically, compounds AK-3 and AK-10 were the most active in this series, with IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies indicated that these compounds halt cell proliferation in the G1 phase of the cell cycle and induce cell death through apoptosis. nih.gov

Another study focused on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, a key target in cancer therapy. mdpi.com Compound 10e showed the highest activity against A549 lung cancer cells, while 10h was most effective against MCF-7 breast cancer cells. mdpi.com These derivatives displayed potent and selective cytotoxicity against cancer cells with minimal impact on healthy cells. mdpi.com

Table 2: Summary of Other Biological Activities of this compound Derivatives

| Activity | Derivative(s) | Key Findings |

|---|---|---|

| Anti-inflammatory | V4 , V8 | Inhibited NO production; Reduced iNOS and COX-2 expression in LPS-stimulated macrophages. researchgate.netscispace.comnih.gov |

| Anticancer | AK-3 | Showed significant cytotoxicity against A549, MCF-7, and SHSY-5Y cancer cell lines (IC₅₀: 10.38, 6.44, 9.54 μM, respectively). nih.gov |

| Anticancer | AK-10 | Displayed potent cytotoxicity against A549, MCF-7, and SHSY-5Y cancer cell lines (IC₅₀: 8.55, 3.15, 3.36 μM, respectively). nih.gov |

| Anticancer (mTOR) | 10d , 10e , 10h | Exhibited potent and selective cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines. mdpi.com |

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophoric Features Governing Biological Efficacy

The biological efficacy of derivatives of 4-(6-chloropyrimidin-4-yl)morpholine is governed by several key pharmacophoric features. The pyrimidine (B1678525) core is a bioisostere of the adenine (B156593) ring of ATP, allowing it to act as a "hinge-binder" in the ATP-binding pocket of many kinases. nih.gov This interaction is fundamental to its inhibitory activity.

Key pharmacophoric features include:

Hinge-Binding Region: The nitrogen atoms of the pyrimidine ring.

Hydrogen Bond Acceptor: The oxygen atom of the morpholine (B109124) ring.

Hydrophobic Regions: The cyclic structure of the morpholine and the pyrimidine ring.

Substitution Vector: The chlorine atom at the C6 position, allowing for derivatization.

Impact of Substituent Modifications on Potency and Selectivity

Modifications to the core structure of this compound have a profound impact on biological potency and target selectivity. Research has extensively explored substitutions at both the pyrimidine and morpholine rings.

Substitutions on the Pyrimidine Core: The C6-chloro group is the most common site for modification. Replacing the chlorine with various aryl, piperazinyl, or ureidophenyl groups has led to the discovery of potent inhibitors of protein kinases like PI3K and mTOR. nih.govnih.govnih.gov For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the nature of a ureidophenyl substituent at the C6-position was critical for selectivity. nih.gov

Arylureidophenyl substituents resulted in potent dual inhibitors of mTOR and PI3K-alpha. nih.gov

Alkylureidophenyl appendages led to highly selective mTOR inhibitors. nih.gov

In another study on pyrimidine-morpholine hybrids, substitutions on a phenyl ring attached to the pyrimidine core demonstrated clear SAR trends for cytotoxic activity. Electron-withdrawing groups, such as trifluoromethyl (CF3) or halogens at the para position of the phenyl ring, significantly enhanced cytotoxic effects compared to electron-donating groups. nih.gov

| Compound | Substitution (R) | IC₅₀ (µM) on MCF-7 Cell Line | Comment |

|---|---|---|---|

| 2a | -H | 38.45 ± 2.14 | Unsubstituted reference |

| 2d | p-OCH₃ | 45.21 ± 3.52 | Electron-donating group, decreased activity |

| 2f | p-Br | 25.14 ± 1.58 | Electron-withdrawing group, enhanced activity |

| 2g | p-CF₃ | 15.24 ± 0.85 | Strong electron-withdrawing group, best activity |

Modifications of the Morpholine Ring: The morpholine moiety itself is a critical determinant of selectivity, particularly within the PI3K/mTOR kinase family. While the simple morpholine ring is effective, replacing it with structurally more complex, bridged morpholine analogs can dramatically enhance selectivity for mTOR over PI3K isoforms. researchgate.netscilit.com This is because the ATP-binding pocket of mTOR has a deeper pocket that can accommodate the bulkier bridged morpholines, a feature not present in PI3K. researchgate.net The introduction of chiral centers, for example, using (R)-3-methylmorpholine, also improves selectivity for mTOR. researchgate.net

| Morpholine Moiety | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (PI3Kα/mTOR) |

|---|---|---|---|

| Standard Morpholine | 0.4 | 4.0 | 10-fold |

| (R)-3-Methylmorpholine | 0.2 | 10.0 | 50-fold |

| 2,6-Ethylene Bridged Morpholine | 0.2 | >1000 | >5000-fold |

| 3,5-Ethylene Bridged Morpholine | 0.1 | 1200 | 12000-fold |

Design Strategies for Enhanced Bioactivity and Specificity

Several rational design strategies have been employed using the this compound scaffold to develop compounds with enhanced bioactivity and specificity.

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially dual or enhanced modes of action. nih.govscispace.com For example, it has been used as a key intermediate to synthesize novel anti-inflammatory agents by linking it to other biologically active moieties. nih.govscispace.com

Structure-Based Drug Design: By leveraging the crystal structures of target proteins, medicinal chemists can design modifications to improve binding affinity and selectivity. A key example is the modification of the morpholine ring to exploit the structural differences between the mTOR and PI3K active sites. Molecular modeling revealed that a single amino acid difference (leucine in mTOR vs. phenylalanine in PI3K) creates a deeper pocket in mTOR, which can accommodate bulkier bridged morpholines, thus conferring high selectivity. researchgate.netscilit.com This strategy has also been used to introduce water-solubilizing groups onto substituents at the C6-position, which successfully improved pharmacokinetic properties while maintaining potent mTOR inhibition. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The pyrimidine ring itself is a privileged scaffold in kinase inhibitors. mdpi.com Design strategies often involve keeping the core 2,4-disubstituted pyrimidine structure and exploring a wide range of substituents to target different kinases. nih.gov The morpholine group is often chosen for its ability to improve drug-like properties. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses conformational flexibility that influences its binding capabilities.

The morpholine ring typically adopts a stable, low-energy chair conformation. nih.gov However, the orientation of the entire molecule relative to the target's binding site is dictated by the rotational freedom around the C-N bond connecting it to the pyrimidine ring. The planarity of the pyrimidine ring contrasts with the flexible, saturated morpholine ring.

Computational studies, such as conformational analysis, are used to predict the lowest energy and most likely bioactive conformations. nih.gov For related pyrimidine-containing structures, it has been shown that different crystal packing forces can result in distinct molecular conformations, highlighting the inherent flexibility of the core scaffold. mdpi.com The bioactive conformation is the specific 3D arrangement the molecule adopts when bound to its receptor. Identifying this conformation is a key goal of pharmacophore modeling. For example, in studies of related pyrimidine-piperazine derivatives, conformational analysis was used to propose a detailed pharmacophore model that defines the spatial arrangement of features necessary for sedative-hypnotic activity. nih.gov While specific conformational studies on this compound are not extensively detailed in the public domain, the principles derived from similar structures underscore the importance of its 3D shape for molecular recognition and biological function.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the binding mechanisms and predict the binding affinity of potential drug candidates. While 4-(6-Chloropyrimidin-4-yl)morpholine itself is primarily a synthetic intermediate, its derivatives have been extensively studied via molecular docking to evaluate their potential as inhibitors of various biological targets. nih.gov

In a notable study, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated as anti-inflammatory agents. nih.gov Molecular docking simulations were performed on the most potent compounds of this series to investigate their binding modes within the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway. researchgate.netrsc.org

The results indicated that these derivatives bind effectively to both iNOS and COX-2, with strong binding affinities. nih.gov For instance, compound V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and compound V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) demonstrated significant interactions. scispace.com Compound V4 formed hydrogen bonds with Arg375 in iNOS and with His226 and Asp375 in COX-2. scispace.com It also engaged in hydrophobic interactions with residues such as Ala276, Ser256, and Gln257 in iNOS, and Gln374 in COX-2. scispace.com These interactions help to stabilize the ligand-protein complex, contributing to the observed inhibitory activity. researchgate.netrsc.org

Other research has explored morpholinopyrimidine derivatives as potential inhibitors for different targets. For example, various derivatives have been docked against dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) to assess their anticancer potential. nih.govcardiff.ac.uk In one study, docking of a 2,4,5-trisubstituted pyrimidine (B1678525) derivative into the ATP-binding pocket of CDK9 revealed key interactions that contribute to its inhibitory effect. cardiff.ac.uk Similarly, morpholine-substituted compounds have been investigated as inhibitors for the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth. researchgate.net

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| V4 | iNOS | < -8.0 | Arg375 (H-bond), Ala276, Ser256, Gln257 (hydrophobic) scispace.com |

| V4 | COX-2 | < -10.0 | His226, Asp375 (H-bond), Gln374 (hydrophobic) scispace.com |

| V8 | iNOS | < -8.0 | Not specified in detail |

| V8 | COX-2 | < -10.0 | Not specified in detail |

| Compound 30k | CDK9 | - | Forms interactions within the ATP-binding pocket cardiff.ac.uk |

| Morpholine-substituted THQ | mTOR | - | Strong binding interaction within the active site mdpi.com |

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations complement molecular docking by providing insights into the stability and dynamics of ligand-protein complexes in a simulated physiological environment. mdpi.com This technique allows researchers to observe how the ligand and protein interact and adapt to each other, offering a more detailed understanding of the binding stability. nih.gov

For derivatives of this compound, MD simulations have been employed to validate docking results and assess the stability of the predicted binding poses. For instance, after docking tetrahydroquinoline derivatives containing a morpholine (B109124) moiety into the mTOR active site, MD simulations were run for 100 nanoseconds to confirm the stability of the protein-ligand interactions. mdpi.com These simulations help to ensure that the interactions observed in the static docking pose are maintained over time. mdpi.com

In a study on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, MD simulations over 10 nanoseconds revealed that the lead compound formed stable and frequent hydrogen bonds with key residues in the active site. nih.gov Similarly, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDK2/4/6) have utilized MD simulations to explore the binding mechanisms. nih.gov These simulations provide crucial information on the conformational changes and energetic properties of the complex, which are essential for designing more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the physicochemical properties or structural features (descriptors) that influence a compound's activity, QSAR models can be used to predict the potency of new, unsynthesized molecules, thereby guiding lead optimization. researchgate.net

QSAR studies have been applied to various series of compounds containing the morpholinopyrimidine scaffold to understand the structural requirements for their biological activities. nih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for derivatives targeting specific enzymes or receptors. researchgate.net

In research concerning pyrrolopyrimidine derivatives as BTK inhibitors, a QSAR model was developed using a set of 35 molecules to identify key structural factors affecting their inhibitory activity. nih.gov The model, built using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods, provided insights for designing new compounds with enhanced potency. nih.gov Although specific QSAR models for this compound itself are not detailed, the application of these methods to its close analogs demonstrates their utility in the rational design of drugs based on this core structure. nih.govmdpi.com

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches are fundamental to modern drug discovery and have been applied to the development of compounds derived from this compound.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be developed to guide the design of new compounds. The development of morpholinopyrimidine derivatives as dual PI3K/mTOR inhibitors has been guided by integrating essential pharmacophoric features from known inhibitors into the new molecular designs. nih.gov

Structure-Based Drug Design: This methodology is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking, as described in section 6.1, is a cornerstone of structure-based design. cardiff.ac.uk The design of novel anti-inflammatory agents based on the this compound scaffold is a prime example. researchgate.net Researchers used the known crystal structures of iNOS and COX-2 to dock their synthesized derivatives, allowing them to visualize and analyze the specific interactions driving the compounds' inhibitory activity. rsc.orgscispace.com This structural insight enables the rational modification of the ligand to improve its binding affinity and selectivity for the target. researchgate.net The design of selective CDK9 inhibitors has also benefited from this approach, where understanding the binding modes within the kinase active site allowed for modifications that enhanced selectivity over other kinases like CDK2. cardiff.ac.uk

常见问题

Q. What are the established synthetic routes for 4-(6-Chloropyrimidin-4-yl)morpholine, and how are intermediates characterized?

Answer: The synthesis typically involves nucleophilic substitution between 4,6-dichloropyrimidine and morpholine under reflux conditions. A representative procedure includes:

- Dissolving 4,6-dichloropyrimidine in anhydrous THF or DMF.

- Adding morpholine in stoichiometric ratios (1:1 to 1:1.2) with a base (e.g., K₂CO₃) to facilitate deprotonation.

- Refluxing at 80–100°C for 6–12 hours under inert atmosphere .

Characterization methods:

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | 400/600 MHz (CDCl₃ or d6-DMSO) | Confirm substitution pattern and purity |

| HRMS | ESI or EI ionization | Verify molecular weight and fragmentation patterns |

| TLC | Silica gel 60 F₂₅₄ plates | Monitor reaction progress |

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE Requirements: Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal: Segregate halogenated waste for professional treatment to avoid environmental contamination .

- Emergency Measures: Immediate rinsing with water for 15 minutes upon skin contact; ethanol for solvent spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

Answer: Key variables include solvent polarity, temperature, and catalyst selection. Comparative studies suggest:

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Derivatization: Substituent positioning (e.g., morpholine at C4 vs. C2) alters target binding .

Methodological solutions:

Q. How can researchers design derivatives to target specific biological pathways (e.g., kinase inhibition)?

Answer: Derivatization strategies focus on:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at pyrimidine C6 to enhance kinase binding .

- Morpholine Functionalization: Replace morpholine with piperazine or thiomorpholine to modulate solubility and selectivity .

Example reaction:

Q. What analytical methods validate the stability of this compound under physiological conditions?

Answer:

- HPLC-PDA : Monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours.

- LC-MS/MS : Identify hydrolyzed byproducts (e.g., 6-hydroxypyrimidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。